1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a pyridazinone core substituted with a 3-acetylphenylcarbamoylmethyl group at position 1 and an N-phenylcarboxamide at position 2. The 3-acetylphenyl moiety introduces moderate polarity due to the acetyl group, which may balance solubility and membrane permeability.
Properties
IUPAC Name |
1-[2-(3-acetylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-14(26)15-6-5-9-17(12-15)22-19(27)13-25-20(28)11-10-18(24-25)21(29)23-16-7-3-2-4-8-16/h2-12H,13H2,1H3,(H,22,27)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBKQTZATWDQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate compound.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Variations and Their Implications
The table below highlights critical differences between the target compound and similar pyridazinone derivatives:
Pharmacological Inferences
While biological data for the target compound are absent, proteasome inhibition is a common mechanism among analogs (e.g., compounds 11, 19, 25 in –3).
Biological Activity
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential biological applications, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with various functional groups, including an acetylphenyl group and a carbamoyl methyl group. Its molecular formula is , and it has been identified under several chemical databases including PubChem and ChEBI.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2, leading to mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase in HepG2 cells, which is critical for cancer treatment strategies .
- Inhibition of Tumor Growth : In vivo studies indicate that similar compounds have reduced tumor growth in animal models, suggesting that this compound may share similar properties .
Biological Activity Data
Case Studies
-
Study on HepG2 Cells :
- A study demonstrated that treatment with the compound led to significant apoptosis in HepG2 liver cancer cells. The mechanism involved mitochondrial pathways where an increase in Bax expression and a decrease in Bcl-2 were noted, along with activation of caspase-3, indicating a robust apoptotic response .
-
Tumor Growth Inhibition :
- In a separate study involving nude mice grafted with HT1080 or MDA-MB231 cancer cells, administration of similar dihydropyridazine derivatives resulted in notable decreases in tumor size. These findings support the hypothesis that 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide may possess comparable antitumor properties .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this pyridazine derivative likely involves multi-step coupling reactions, such as amide bond formation between precursors like 3-acetylphenylcarbamoyl intermediates and pyridazine-3-carboxamide cores. Optimization can be achieved via Design of Experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and transition states, reducing trial-and-error experimentation . For example, ICReDD’s integrated approach combines computational screening with iterative experimental validation to refine conditions like reaction time and yield .
Basic: What purification strategies are effective for isolating this compound, especially given its polar functional groups?
Answer:
Chromatographic techniques (e.g., reverse-phase HPLC or flash chromatography) are recommended due to the compound’s polarity. Membrane-based separation technologies (e.g., nanofiltration) or crystallization under controlled pH/temperature can enhance purity. Solvent selection (e.g., DMSO/water mixtures) should balance solubility and partition coefficients. Advanced methods like centrifugal partition chromatography (CPC) may resolve closely related impurities .
Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
Stability studies should follow accelerated degradation protocols :
- Thermal stress testing (40–80°C) in inert and humidified environments.
- pH-dependent hydrolysis assays (pH 1–13 buffers, monitored via LC-MS).
- Photostability evaluation under UV/visible light (ICH Q1B guidelines).
Statistical modeling (e.g., Arrhenius plots) predicts shelf-life, while FTIR and XRD identify degradation products .
Basic: What analytical methods are suitable for characterizing this compound’s structure and purity?
Answer:
- NMR (¹H/¹³C, 2D-COSY/HMBC) confirms regiochemistry and substituent positions.
- HRMS validates molecular mass and fragmentation patterns.
- X-ray crystallography resolves absolute configuration if crystals are obtainable.
- HPLC-PDA/ELSD quantifies purity (>95% threshold for biological assays) .
Basic: What in vitro assays are appropriate for preliminary pharmacological activity screening?
Answer:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts.
- Cell viability assays (MTT/XTT) in disease-relevant cell lines.
- Binding affinity studies (SPR or ITC) to quantify target interactions.
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated relative to control compounds .
Advanced: How can quantum mechanical calculations elucidate the reaction mechanism for its synthesis?
Answer:
Reaction path searches using quantum chemistry software (e.g., Gaussian, ORCA) model intermediates and transition states. Key steps:
Conformational sampling to identify low-energy pathways.
Intrinsic reaction coordinate (IRC) analysis to map energy profiles.
Solvent effects via implicit/explicit solvation models (e.g., SMD, COSMO).
Results guide experimental validation, such as identifying rate-limiting steps or catalytic bottlenecks .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., acetylphenyl, carbamoyl groups) via parallel synthesis.
- 3D-QSAR : CoMFA/CoMSIA models correlate structural features (e.g., steric/electronic parameters) with activity.
- Molecular dynamics simulations assess target binding stability (e.g., RMSD/RMSF analysis).
- Free-energy perturbation (FEP) quantifies substituent contributions to binding affinity .
Advanced: How should researchers resolve contradictions between experimental data and computational predictions?
Answer:
- Error analysis : Compare computational approximations (e.g., DFT functional accuracy) with experimental uncertainties (e.g., HPLC quantification limits).
- Feedback loops : Refine computational models using experimental data (e.g., recalibrating solvation parameters).
- Sensitivity testing : Identify variables (e.g., temperature, solvent) where discrepancies arise and re-optimize conditions iteratively .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Co-solvent systems : PEG-400/water or cyclodextrin inclusion complexes.
- Nanoparticle formulation : Lipid-based carriers or polymeric micelles.
- Salt formation : Screen counterions (e.g., HCl, sodium) for enhanced dissolution.
- Co-crystallization : Explore co-formers (e.g., carboxylic acids) to stabilize amorphous phases .
Advanced: How can pharmacokinetic (PK) parameters be modeled computationally prior to in vivo testing?
Answer:
- Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus, Simcyp) predicts absorption/distribution using logP, pKa, and permeability data.
- Machine learning : Train models on published PK datasets for structurally similar compounds.
- In silico metabolism prediction : CYP450 interaction screening (e.g., StarDrop, MetaSite) identifies potential metabolites and clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
